![molecular formula C11H19NO3 B2641252 N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide CAS No. 2361641-91-8](/img/structure/B2641252.png)
N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide, also known as DMCPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide has also been shown to modulate the activity of certain ion channels, including the NMDA receptor, which is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide can improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide also has several limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments involving N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide.
Direcciones Futuras
There are several future directions for research involving N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide, including the development of novel N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide derivatives with improved properties, the investigation of N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide's potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action. Additionally, N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide could be investigated for its potential use in the synthesis of novel materials with unique properties. Further research is needed to fully understand the potential applications of N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide in various fields.
Métodos De Síntesis
N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of 3,3-dimethoxycyclopentanone with various reagents. One of the most common methods involves the reaction of 3,3-dimethoxycyclopentanone with methylmagnesium bromide followed by the reaction with propargyl bromide to yield N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent. In materials science, N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide has been investigated for its potential use in the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
N-[(3,3-dimethoxycyclopentyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-4-10(13)12-8-9-5-6-11(7-9,14-2)15-3/h4,9H,1,5-8H2,2-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISNLHLGUWKUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(C1)CNC(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2641170.png)
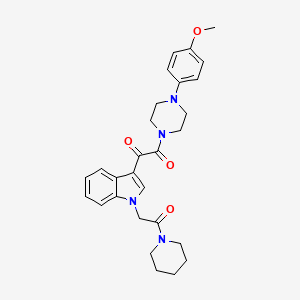
![6-bromo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide](/img/structure/B2641173.png)
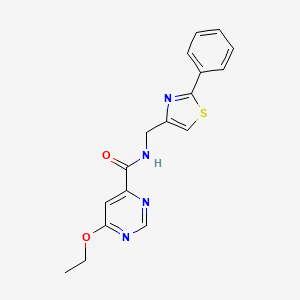
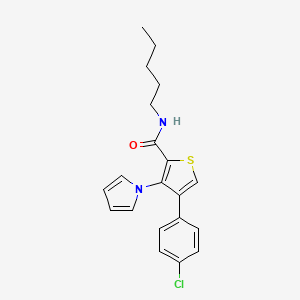
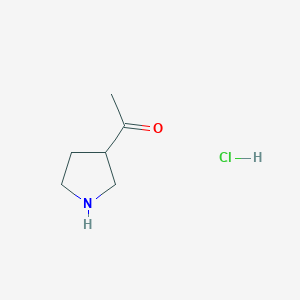
![3-(2-fluorobenzyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2641182.png)
![3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2641183.png)
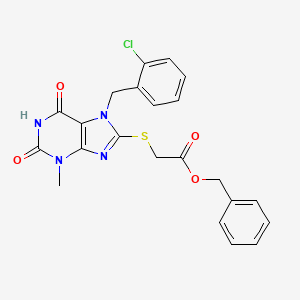
![Methyl 4-[(3,4-difluorophenyl)amino]-6-fluoroquinoline-2-carboxylate](/img/structure/B2641187.png)
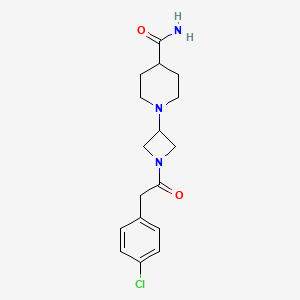
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2641190.png)
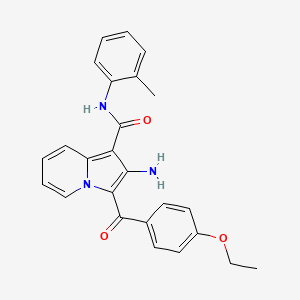
![5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2641192.png)